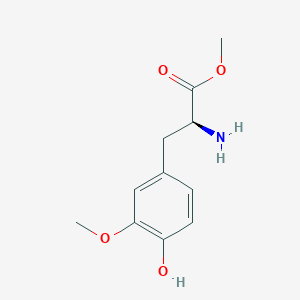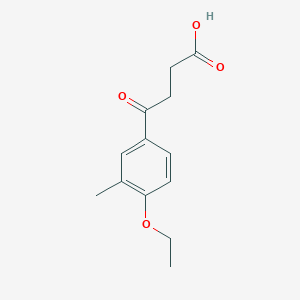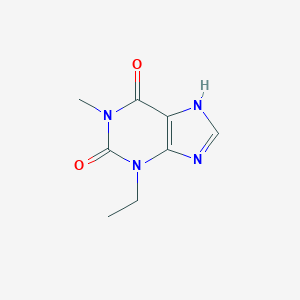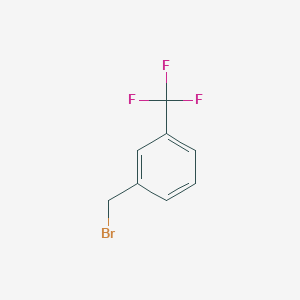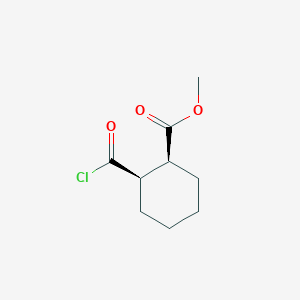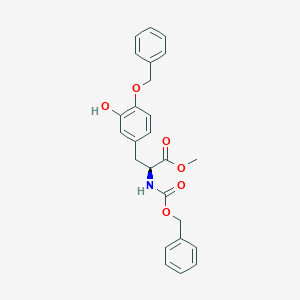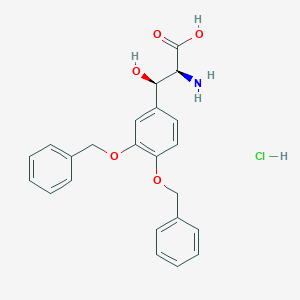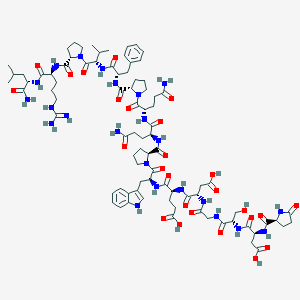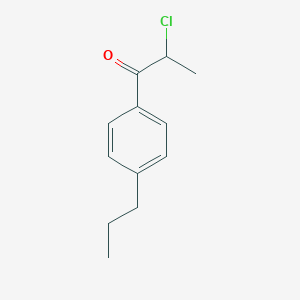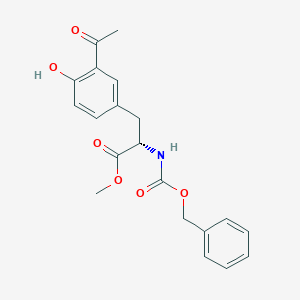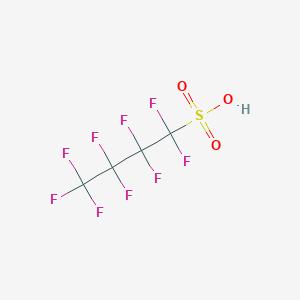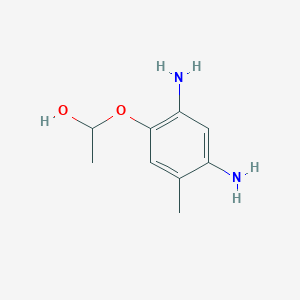
2,4-Diamino-5-methylphenoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-methylphenoxyethanol (DMPE) is a chemical compound that has been widely used in scientific research due to its unique properties. DMPE is a derivative of 2,4-diaminophenol and is synthesized by reacting 2,4-diaminophenol with ethylene oxide. DMPE has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mechanism Of Action
2,4-Diamino-5-methylphenoxyethanol has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. 2,4-Diamino-5-methylphenoxyethanol has been studied for its potential to protect against oxidative stress-induced damage in various cell types.
Biochemical And Physiological Effects
2,4-Diamino-5-methylphenoxyethanol has been shown to have a protective effect on cells by reducing oxidative stress-induced damage. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,4-Diamino-5-methylphenoxyethanol has been studied for its potential to protect against radiation-induced damage in various cell types.
Advantages And Limitations For Lab Experiments
2,4-Diamino-5-methylphenoxyethanol has several advantages as a reagent in lab experiments. It is stable under normal laboratory conditions and is readily available. However, 2,4-Diamino-5-methylphenoxyethanol is a viscous liquid that can be difficult to handle and measure accurately. It also has a short shelf life and must be stored properly to maintain its stability.
Future Directions
2,4-Diamino-5-methylphenoxyethanol has several potential future applications in various fields of research. It has been studied for its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. 2,4-Diamino-5-methylphenoxyethanol has also been studied for its potential as a drug delivery agent and as a reagent in the synthesis of other compounds. Further research is needed to fully understand the potential applications of 2,4-Diamino-5-methylphenoxyethanol in these fields.
Synthesis Methods
2,4-Diamino-5-methylphenoxyethanol is synthesized by reacting 2,4-diaminophenol with ethylene oxide in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures. The resulting product is a viscous liquid that is purified by distillation.
Scientific Research Applications
2,4-Diamino-5-methylphenoxyethanol has been used in various scientific fields such as biochemistry, pharmacology, and toxicology. It has been studied for its potential applications as a drug delivery agent, antioxidant, and anti-inflammatory agent. 2,4-Diamino-5-methylphenoxyethanol has also been used as a reagent in the synthesis of other compounds.
properties
CAS RN |
141614-05-3 |
|---|---|
Product Name |
2,4-Diamino-5-methylphenoxyethanol |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2,4-diamino-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H14N2O2/c1-5-3-9(13-6(2)12)8(11)4-7(5)10/h3-4,6,12H,10-11H2,1-2H3 |
InChI Key |
FLLUGYZLYWNKPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC(C)O |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)OC(C)O |
synonyms |
2,4-DIAMINO-5-METHYL-PHENOXYETHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



